Epocarbazolin A
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Overview
Description
Epocarbazolin-A is a naturally occurring carbazole alkaloid isolated from the bacterium Streptomyces anulatus T688-8. It is known for its potent inhibitory activity against the enzyme 5-lipoxygenase, making it a promising candidate for the treatment of inflammatory and allergic conditions such as asthma and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epocarbazolin-A can be synthesized using transition metal-catalyzed reactions. The most common methods involve iron-mediated or palladium-catalyzed cyclization reactions. These methods offer the advantage of functionalized building blocks, which can be combined through transition-metal-mediated or catalyzed coupling reactions .
Industrial Production Methods
The industrial production of Epocarbazolin-A involves fermentation processes using the bacterium Streptomyces anulatus T688-8. The bacterium is cultured in chemically defined media or natural organic media, and the compound is then isolated from the culture broth .
Chemical Reactions Analysis
Types of Reactions
Epocarbazolin-A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under mild conditions.
Major Products Formed
Oxidation: Formation of epoxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Epocarbazolin-A has several scientific research applications:
Chemistry: Used as a lead compound for the development of new synthetic methodologies.
Biology: Studied for its role in inhibiting 5-lipoxygenase, an enzyme involved in the inflammatory response.
Medicine: Investigated for its potential therapeutic applications in treating asthma, psoriasis, and other inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and as a model compound for studying enzyme inhibition .
Mechanism of Action
Epocarbazolin-A exerts its effects by inhibiting the enzyme 5-lipoxygenase (5-LOX). This enzyme is involved in the metabolism of arachidonic acid to leukotrienes, which are chemical mediators of inflammation and allergic reactions. By inhibiting 5-LOX, Epocarbazolin-A reduces the production of leukotrienes, thereby alleviating inflammation and allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
- Carbazoquinocin C
- Carbazomadurin A and B
- Neocarazostatin B
- Carquinostatin A
Uniqueness
Epocarbazolin-A is unique among carbazole alkaloids due to its potent 5-lipoxygenase inhibitory activity and its novel substitution pattern, which includes an epoxide in the side chain. This unique structure contributes to its high specificity and potency as an enzyme inhibitor .
Properties
CAS No. |
146935-39-9 |
---|---|
Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-(hydroxymethyl)-7-methyl-8-[3-methyl-3-(3-methylbutyl)oxiran-2-yl]-9H-carbazole-1,6-diol |
InChI |
InChI=1S/C22H27NO4/c1-11(2)7-8-22(4)21(27-22)17-12(3)16(26)9-14-18-13(10-24)5-6-15(25)20(18)23-19(14)17/h5-6,9,11,21,23-26H,7-8,10H2,1-4H3 |
InChI Key |
JFHJFCCMTNIENN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O |
Canonical SMILES |
CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O |
Synonyms |
epocarbazolin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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